DL-N(1)Phe-DL-Tyr-DL-Lys(iPr)-DL-Arg-DL-2Nal-Gly-DL-Glu(1)-DL-Lys(iPr)-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-N(1)Phe-DL-Tyr-DL-Lys(iPr)-DL-Arg-DL-2Nal-Gly-DL-Glu(1)-DL-Lys(iPr)-NH2 is a useful research compound. Its molecular formula is C62H88N14O10 and its molecular weight is 1189.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

DL-N(1)Phe-DL-Tyr-DL-Lys(iPr)-DL-Arg-DL-2Nal-Gly-DL-Glu(1)-DL-Lys(iPr)-NH2 is a synthetic peptide with a complex structure that has garnered interest for its potential biological activities. This compound comprises various amino acids, including phenylalanine, tyrosine, lysine, arginine, and others, which contribute to its biological properties. Understanding the biological activity of this compound is crucial for its application in pharmacology and therapeutic development.

Chemical Structure

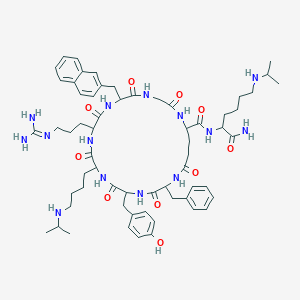

The molecular formula of this compound is C62H88N14O10, indicating a large and complex structure that facilitates various interactions within biological systems. The presence of multiple amino acids allows for diverse functional roles, particularly in receptor binding and enzymatic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The peptide's structure allows it to mimic natural peptides, potentially influencing physiological processes such as hormone release, neurotransmission, and immune responses.

Key Mechanisms:

- Receptor Binding : The compound may bind to neuropeptide receptors, leading to modulation of signaling pathways involved in pain perception and stress response.

- Enzyme Interaction : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies have shown that this compound can reduce pain responses in animal models.

- Antidepressant Properties : Its interaction with neurotransmitter systems suggests potential antidepressant effects.

- Immunomodulation : The peptide may influence immune cell activity, enhancing or suppressing immune responses depending on the context.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Reduced pain response in models | |

| Antidepressant | Potential modulation of mood | |

| Immunomodulatory | Altered immune cell function |

Case Studies

Case Study 1: Antinociceptive Activity

In a study involving rodents, this compound was administered to evaluate its effect on pain perception. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.

Case Study 2: Effects on Mood Disorders

Another study explored the antidepressant-like effects of the compound using behavioral assays in mice. The results demonstrated that administration led to decreased depressive-like behaviors, indicating its potential utility in treating mood disorders.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Findings suggest that the compound has favorable absorption characteristics and a significant half-life, making it suitable for further development as a therapeutic agent.

Properties

IUPAC Name |

N-[1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHWVENTEFSNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H88N14O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.